molecular formula C22H28ClNO4S B11658997 Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11658997
M. Wt: 438.0 g/mol
InChI Key: SLBQYRNUGDARMP-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorinated phenoxy group, and the attachment of the butanamido and carboxylate groups. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorinated Phenoxy Group: This step often involves nucleophilic substitution reactions using chlorinated phenols and appropriate leaving groups.

    Attachment of Functional Groups: The butanamido and carboxylate groups can be introduced through amide bond formation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl groups and other reducible sites within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorinated phenoxy group and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYLAMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE
  • PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28ClNO4S

Molecular Weight

438.0 g/mol

IUPAC Name

propan-2-yl 2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H28ClNO4S/c1-6-17-15(5)29-21(20(17)22(26)28-13(2)3)24-19(25)8-7-11-27-18-10-9-16(23)12-14(18)4/h9-10,12-13H,6-8,11H2,1-5H3,(H,24,25)

InChI Key

SLBQYRNUGDARMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

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